molecular formula C10H6ClI B599445 1-Chloro-5-iodonaphthalene CAS No. 159334-77-7

1-Chloro-5-iodonaphthalene

Cat. No.: B599445
CAS No.: 159334-77-7
M. Wt: 288.512
InChI Key: XLFDQRDVSCTTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-iodonaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of both chlorine and iodine atoms attached to the naphthalene ring

Preparation Methods

1-Chloro-5-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, the compound can be prepared by the iodination of 1-chloronaphthalene using iodine and an oxidizing agent such as nitric acid. Another method involves the chlorination of 5-iodonaphthalene using chlorine gas in the presence of a catalyst. Industrial production methods often utilize continuous flow techniques to enhance safety and efficiency .

Chemical Reactions Analysis

1-Chloro-5-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to form dihydronaphthalenes.

    Coupling Reactions: this compound can undergo coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Scientific Research Applications

1-Chloro-5-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodonaphthalene primarily involves its reactivity towards electrophiles and nucleophiles. The presence of both chlorine and iodine atoms on the naphthalene ring influences its electronic properties, making it susceptible to various chemical transformations. The compound can form σ-complexes during electrophilic aromatic substitution reactions, which are key intermediates in many of its reactions .

Comparison with Similar Compounds

1-Chloro-5-iodonaphthalene can be compared with other halogenated naphthalenes, such as:

  • 1-Chloro-2-iodonaphthalene
  • 1-Bromo-5-iodonaphthalene
  • 1-Chloro-5-bromonaphthalene

These compounds share similar reactivity patterns but differ in their specific halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, making this compound unique in its specific combination of chlorine and iodine atoms.

Properties

IUPAC Name

1-chloro-5-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFDQRDVSCTTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695161
Record name 1-Chloro-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159334-77-7
Record name 1-Chloro-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.